Crystal Structure Definition: Orthorhombic P212121 Geometry Enables Reproducible In Silico Modeling
Angenomalin possesses a fully solved crystal structure (R = 0.037) with defined orthorhombic P212121 symmetry and unit cell parameters a = 5.210(1) Å, b = 10.407(1) Å, c = 20.478(2) Å, yielding a calculated cell volume of approximately 1110 ų [1]. This stands in contrast to linear furanocoumarins such as psoralen, which adopt different crystal packing arrangements (typically monoclinic or triclinic systems) due to their planar, linearly fused tricyclic core geometry. While angelicin (angular furanocoumarin without C8 substitution) and other dihydrofurocoumarins share the angular framework, Angenomalin's C8 isopropenyl substituent introduces a unique stereoelectronic environment at the dihydrofuran ring, confirmed by the refined atomic coordinates in the P212121 lattice [1].
| Evidence Dimension | Crystal structure geometry and symmetry |
|---|---|
| Target Compound Data | Orthorhombic P212121; a=5.210 Å, b=10.407 Å, c=20.478 Å; R=0.037; planar coumarin moiety |
| Comparator Or Baseline | Psoralen (linear furanocoumarin): typically monoclinic/triclinic crystal systems; Angelicin (unsubstituted angular furanocoumarin): different packing without isopropenyl group |
| Quantified Difference | Distinct space group (P212121) and unit cell volume (~1110 ų) vs. linear furanocoumarin comparators |
| Conditions | Single-crystal X-ray diffraction analysis |
Why This Matters
The fully refined crystal structure (R=0.037) provides atomic coordinates essential for reproducible molecular docking simulations and structure-based virtual screening campaigns using Angenomalin as a query compound.
- [1] Gupta VK, Rajnikant, Goswami KN, Mazumdar SK, Gupta BD, Banerjee S. Crystal Structure of Angenomalin — A Furanocoumarin. Crystal Research and Technology. 1993;28:187-191. View Source
